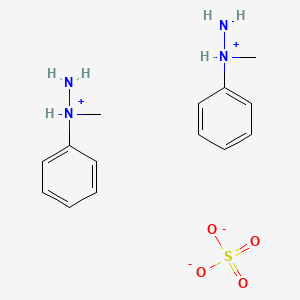
1-Methyl-1-phenyl-hydrazine sulfate
Overview
Description
1-Methyl-1-phenyl-hydrazine sulfate is a useful research compound. Its molecular formula is C14H22N4O4S and its molecular weight is 342.42 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Methyl-1-phenyl-hydrazine sulfate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-1-phenyl-hydrazine sulfate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalysis in Organic Synthesis
1-Methyl-1-phenyl-hydrazine sulfate is used as a catalyst in organic synthesis. For example, it catalyzes the synthesis of 4,4ʹ-(arylmethylene)-bis-(3-methyl-1-phenyl-1H-pyrazol-5-ols) via one-pot condensation, highlighting its role in facilitating efficient chemical reactions (Shirini et al., 2015).
Studies in Polymer Science
The compound is involved in the polymerization of methyl methacrylate, indicating its significance in the field of polymer science. It serves as an initiator in the aqueous solution polymerization of this compound, showcasing its versatility in different chemical processes (Bond & Lee, 1968).
Application in Chemical Synthesis
It is used in the preparative, mechanistic, and tautomeric investigation of 1-phenyl and 1-methyl derivatives of 3-methyl-5-pyrazolone. This highlights its utility in the synthesis and analysis of complex organic compounds (Fakhraian & Nafari, 2021).
Use in Magnetic Studies
The compound is significant in magnetic studies, particularly in the synthesis and investigation of transition metal sulfates containing hydrazine. It contributes to the understanding of magnetic properties in various compounds, as seen in hydrothermal synthesis studies (Jia et al., 2011).
Involvement in Anticancer Research
1-Methyl-1-phenyl-hydrazine sulfate has been used in the synthesis of novel compounds with potential anticancer properties, indicating its role in pharmaceutical research aimed at developing new therapeutic agents (Gomha et al., 2014).
Molecular Sensing Systems
It has applications in the development of molecular sensing systems. The compound is utilized in the creation of fluorescent probes for detecting hydrazine, a critical capability for environmental and biological monitoring (Jung et al., 2019).
properties
IUPAC Name |
amino-methyl-phenylazanium;sulfate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H10N2.H2O4S/c2*1-9(8)7-5-3-2-4-6-7;1-5(2,3)4/h2*2-6H,8H2,1H3;(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGCXACTUZWMFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH+](C1=CC=CC=C1)N.C[NH+](C1=CC=CC=C1)N.[O-]S(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1-phenyl-hydrazine sulfate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[Ethoxy-(3-nitrophenyl)methylidene]azanium;chloride](/img/structure/B7838559.png)

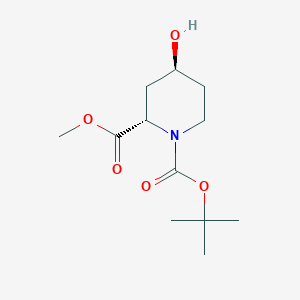
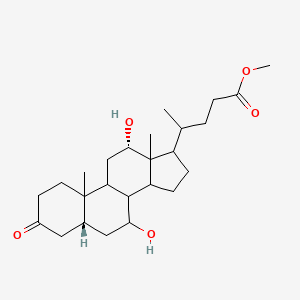
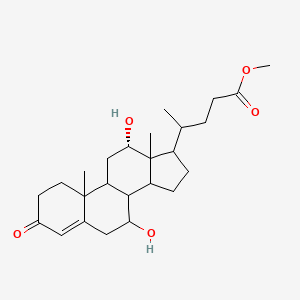
![methyl (4R)-4-[(3R,12S)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B7838603.png)

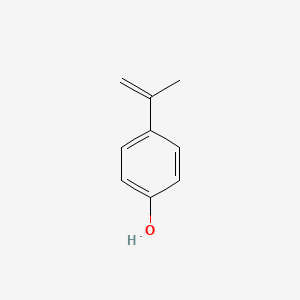
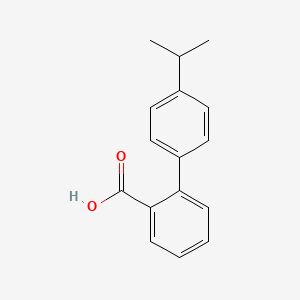

![1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-3-methylbutan-1-amine hydrochloride](/img/structure/B7838642.png)
![Methyl({[4-(propan-2-yloxy)phenyl]methyl})amine](/img/structure/B7838646.png)
![N-(4-acetylphenyl)-4-methyl-4H-furo[3,2-b]pyrrole-5-carboxamide](/img/structure/B7838657.png)
![2,3-Dihydroxybutanedioic acid; 4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol](/img/structure/B7838664.png)